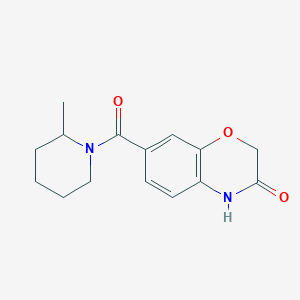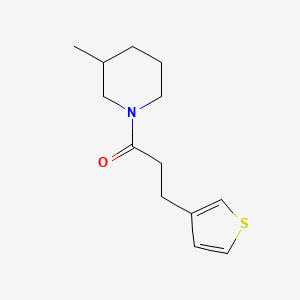
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as MOA-728, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of amyloid-beta aggregation. 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to bind to amyloid-beta peptides, preventing them from clumping together and forming plaques in the brain. This could help to slow or even prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential as a treatment for Alzheimer's disease, 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This suggests that 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one could be useful in the treatment of other neurological disorders, such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in laboratory experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities, which is important for studies that require a significant amount of the compound. However, one limitation of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One area of interest is the development of more potent and selective inhibitors of amyloid-beta aggregation. This could lead to the development of more effective treatments for Alzheimer's disease. Another direction for future research is the investigation of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one's potential in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its effects on various enzymes and physiological systems.
Métodos De Síntesis
The synthesis of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves several steps, including the reaction of 2-methylpiperidine with ethyl chloroformate to form the corresponding carbamate. This is then reacted with 2-amino-4H-1,4-benzoxazin-3-one to produce 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. The synthesis of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been optimized to improve yield and purity, making it a viable option for laboratory research.
Aplicaciones Científicas De Investigación
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in various scientific research applications. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. This suggests that 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one could be a promising therapeutic agent for this debilitating disease.
Propiedades
IUPAC Name |
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-2-3-7-17(10)15(19)11-5-6-12-13(8-11)20-9-14(18)16-12/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNDSDKQDWJWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)








![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)

